3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
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Overview
Description
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, also known as CX-516, is a drug that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors, which are important for learning and memory. CX-516 is a synthetic compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Mechanism of Action
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione works by enhancing the activity of AMPA receptors, which are important for learning and memory. AMPA receptors are activated by the neurotransmitter glutamate, and this compound enhances the response of these receptors to glutamate. This leads to an increase in synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to enhance long-term potentiation (LTP), which is a process that is important for learning and memory. This compound has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is that it has been shown to have a good safety profile in animal studies. However, one limitation of this compound is that it has poor bioavailability, which means that it is difficult to administer orally. This can make it challenging to use in lab experiments.
Future Directions
There are a number of future directions for research on 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione. One area of interest is the potential use of this compound in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of this compound in treating depression, anxiety, and drug addiction. Additionally, there is interest in developing more potent and selective ampakines that may have fewer side effects than this compound.
Synthesis Methods
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione can be synthesized using a variety of methods, but the most common method involves the reaction of cyclobutylmethylamine with 2,4-thiazolidinedione. The resulting compound is then reacted with cyclopropylmethyl bromide to produce this compound.
Scientific Research Applications
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been studied extensively for its potential use in treating cognitive disorders. In animal studies, this compound has been shown to enhance learning and memory, and to improve cognitive function in models of Alzheimer's disease and schizophrenia. This compound has also been studied for its potential use in treating depression, anxiety, and drug addiction.
properties
IUPAC Name |
3-(cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(9-5-6-9)10(15)14(11(16)13-12)7-8-3-2-4-8/h8-9H,2-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIXYVTVTMWPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2CCC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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